molecular formula C9H8ClFO2 B11764686 1-(3-Chloro-2-fluoro-6-methoxyphenyl)ethanone

1-(3-Chloro-2-fluoro-6-methoxyphenyl)ethanone

Cat. No.: B11764686
M. Wt: 202.61 g/mol
InChI Key: KMFRFLXZWJRRKF-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluoro-6-methoxyphenyl)ethanone is a substituted acetophenone derivative featuring a phenyl ring with three distinct substituents: a chlorine atom at position 3, a fluorine atom at position 2, and a methoxy group at position 6.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

1-(3-chloro-2-fluoro-6-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8ClFO2/c1-5(12)8-7(13-2)4-3-6(10)9(8)11/h3-4H,1-2H3

InChI Key

KMFRFLXZWJRRKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1F)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-2-fluoro-6-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-2-fluoro-6-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-fluoro-6-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like ammonia or thiols in polar solvents such as dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of 3-chloro-2-fluoro-6-methoxybenzoic acid.

    Reduction: Formation of 1-(3-chloro-2-fluoro-6-methoxyphenyl)ethanol.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of 1-(3-Chloro-2-fluoro-6-methoxyphenyl)ethanone typically involves Friedel-Crafts acylation of 3-chloro-2-fluoro-6-methoxybenzene with acetyl chloride, facilitated by a Lewis acid catalyst such as aluminum chloride. This method is optimized for high yield and purity, ensuring the compound's availability for further research applications.

Medicinal Chemistry

This compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties: Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
  • Anticancer Activity: The compound has demonstrated moderate cytotoxicity against several cancer cell lines, including liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3). For instance, IC50 values ranged from 30 µM to 86 µM depending on the specific cancer type tested. This suggests its potential as a lead compound in anticancer drug development.

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate for synthesizing more complex organic molecules. Its reactive functional groups allow for various transformations:

  • Oxidation: The ethanone group can be oxidized to form carboxylic acids using agents like potassium permanganate.
  • Reduction: The ethanone can be reduced to alcohols using reducing agents such as sodium borohydride.
  • Substitution Reactions: The chloro and fluoro substituents can undergo nucleophilic substitution reactions with amines or thiols, leading to a variety of derivatives.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in developing new materials with enhanced performance characteristics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it can be compared to similar compounds:

Compound NameStructural FeaturesUnique Properties
1-(3-Chloro-2-methoxyphenyl)ethanoneLacks fluoro substituentMay have different reactivity
1-(3-Fluoro-2-methoxyphenyl)ethanoneLacks chloro substituentPotentially altered chemical behavior
1-(3-Chloro-2-fluoro-6-methylphenyl)ethanoneSubstitutes methoxy with methylChanges in biological activity

Case Studies and Research Findings

Recent studies have focused on the anticancer properties of this compound. For example:

Table: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AWRL-6886
Compound BCaco245
Compound CMCF-730
Compound DPC-350

These findings indicate that structural modifications can significantly influence the biological activity of related compounds.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluoro-6-methoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound is compared below with structurally similar acetophenone derivatives, focusing on substituent positions, molecular properties, and synthesis routes.

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Melting Point (°C) Synthesis Method Reference
1-(3-Chloro-2-fluoro-6-methoxyphenyl)ethanone Cl (3), F (2), OCH₃ (6) C₉H₈ClFO₂ 202.61* Not reported Likely Friedel-Crafts or halogenation N/A
1-(3-Fluoro-2-hydroxy-6-methoxyphenyl)ethanone F (3), OH (2), OCH₃ (6) C₉H₉FO₃ 184.17 Not reported Sulfuryl chloride reaction
1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone Cl (2), OH (4), OCH₃ (3) C₉H₉ClO₃ 200.62 Not reported Unspecified
1-(3-Ethoxy-2-hydroxy-6-methoxyphenyl)ethanone OCH₂CH₃ (3), OH (2), OCH₃ (6) C₁₁H₁₄O₄ 210.23 70 Sodium ethoxide-mediated synthesis
1-(3,4-Dihydroxy-6-methylphenyl)ethanone OH (3,4), CH₃ (6) C₉H₁₀O₃ 166.18 Similar to analog Carbohydrate degradation

*Calculated based on substituents.

Key Observations:

Substituent Effects :

  • Halogens : Chlorine and fluorine at positions 3 and 2 (target compound) enhance electrophilicity compared to hydroxyl or ethoxy groups in analogs .
  • Methoxy Group : The OCH₃ group at position 6 provides steric hindrance and modulates solubility .

Isomeric Variations: Minor positional changes (e.g., Cl at 2 vs. 3) significantly alter melting points and reactivity .

Biological Activity

1-(3-Chloro-2-fluoro-6-methoxyphenyl)ethanone is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, including case studies and data tables.

Synthesis

The compound can be synthesized through various methods, often involving the substitution of halogen and methoxy groups on a phenyl ring. The presence of these substituents is crucial as they influence the compound's biological activity. For instance, the introduction of electron-withdrawing groups like chlorine and fluorine enhances the reactivity and interaction with biological targets.

Anticancer Properties

This compound has shown promising anticancer activity against several cancer cell lines. Research indicates that compounds with similar structures exhibit significant cytotoxic effects. For example, a study reported moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines with IC50 values ranging from 86 μM to lower values depending on the specific analogs tested .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
Compound AWRL-6886
Compound BCaco245
Compound CMCF-730
Compound DPC-350

The mechanism through which this compound exerts its anticancer effects may involve apoptosis induction and cell cycle arrest. Flow cytometry analyses have shown that related compounds can trigger apoptosis via increased caspase activity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Studies have demonstrated efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The antibacterial activity is often attributed to the presence of halogen substituents which enhance membrane permeability and disrupt bacterial cell integrity .

Table 2: Antimicrobial Activity Against Bacterial Strains

StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

Case Studies

Several case studies have highlighted the biological activities of similar compounds:

  • Study on Anticancer Activity : A series of derivatives were synthesized and tested for their antiproliferative properties against non-small-cell lung cancer cells. The results indicated that modifications to the aromatic ring significantly influenced their potency, with some derivatives showing IC50 values below 10 μM .
  • Antimicrobial Evaluation : A study focusing on the antimicrobial properties of substituted phenyl ketones found that compounds with methoxy and chloro groups exhibited enhanced activity against both gram-positive and gram-negative bacteria. This suggests that structural modifications can lead to improved therapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the positioning of halogen and methoxy groups plays a critical role in enhancing biological activity. Electron-withdrawing groups at specific positions on the aromatic ring significantly increase the compound's interaction with biological targets, leading to improved efficacy in anticancer and antimicrobial assays .

Q & A

Q. What are the common synthetic routes for 1-(3-Chloro-2-fluoro-6-methoxyphenyl)ethanone, and how can regioselectivity be controlled?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation , leveraging directing effects of substituents. For example:

Substrate Preparation : Start with a substituted benzene derivative (e.g., 3-chloro-2-fluoro-6-methoxybenzene).

Acylation : React with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.

Regioselectivity Control : The methoxy group (-OCH₃) acts as a strong para/meta-director, while chloro (-Cl) and fluoro (-F) substituents influence electron density. Optimize reaction temperature (typically 0–25°C) and stoichiometry to favor desired substitution patterns .

Q. What analytical techniques are critical for structural validation of this compound?

Methodological Answer: Use a combination of:

  • Single-Crystal X-ray Diffraction (SC-XRD) : Solve the structure using direct methods (e.g., SHELXS) and refine with SHELXL. Validate geometric parameters (bond lengths/angles) against literature norms .
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^{1}\text{H} and 13C^{13}\text{C} spectra to confirm substituent positions. For example, methoxy (-OCH₃) protons typically resonate at δ 3.8–4.0 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Engineering Controls : Use a fume hood to minimize inhalation exposure .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
  • Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

Methodological Answer:

Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., D(2)\text{D}(2) for dimeric interactions).

Crystallographic Software : Use Mercury or PLATON to visualize packing motifs.

Thermal Analysis : Correlate melting points (from DSC) with hydrogen-bond strength. For example, strong O–H···O bonds may increase thermal stability .

Q. How can computational modeling predict the compound’s electronic properties?

Methodological Answer:

Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) and calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity.

Spectroscopic Predictions : Compare computed IR/NMR spectra (Gaussian) with experimental data to validate accuracy.

Solvent Effects : Use COSMO-RS to model solvation energies in polar aprotic solvents (e.g., DMSO) .

Q. How should researchers address contradictions in spectral data during characterization?

Methodological Answer:

Validation Tools : Run checkCIF (for XRD) to identify outliers in bond lengths/angles.

Isomer Analysis : Use HPLC-MS to detect possible regioisomers or byproducts.

Dynamic NMR : Resolve conformational equilibria (e.g., hindered rotation) by variable-temperature 1H^{1}\text{H} NMR .

Q. What strategies optimize regioselectivity in further functionalization (e.g., nitration)?

Methodological Answer:

Directing Group Hierarchy : Prioritize the methoxy group for para substitution. Use HNO₃/H₂SO₄ at 0°C to minimize over-nitration.

Protecting Groups : Temporarily protect ketone functionality (e.g., as a ketal) to avoid unwanted side reactions.

Computational Screening : Predict reactive sites using Fukui indices from DFT calculations .

Q. What methodologies assess environmental degradation pathways?

Methodological Answer:

Hydrolysis Studies : Expose the compound to buffered solutions (pH 3–9) at 25–50°C. Monitor degradation via LC-MS.

Photolysis : Use UV-Vis lamps (λ = 254–365 nm) to simulate sunlight exposure.

QSPR Models : Predict half-lives using quantitative structure-property relationships (e.g., EPI Suite) .

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